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Compound of Interest

Compound Name: Dodecanophenone

Cat. No.: B154281

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanophenone, also known as 1-phenyl-1-dodecanone or laurophenone, is a long-chain
aromatic ketone with the chemical formula C18H280. Its molecular structure, featuring a
phenyl group attached to a dodecanoyl chain, imparts specific chemical and physical properties
that are of interest in various research and development fields, including organic synthesis and
drug discovery. This technical guide provides an in-depth overview of the spectroscopic data of
Dodecanophenone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, to aid in its characterization and application.

Chemical and Physical Properties
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Property Value

Chemical Formula C18H280

Molecular Weight 260.41 g/mol

CAS Number 1674-38-0

Appearance White to cre'am or pale brown crystals, powder,
or fused solid

Melting Point 45-47 °C

Boiling Point 214-215 °C at 16 mmHg

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The following tables summarize the *H and 3C NMR data for Dodecanophenone.

1H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic Protons
7.95-7.85 m 2H
(ortho to C=0)
Aromatic Protons
7.55-7.35 m 3H (meta and para to
C=0)
2.95 t,J=7.5Hz 2H -CH:- (alpha to C=0)
1.80-1.60 m 2H -CH:- (beta to C=0)
1.40-1.15 m 16H -(CH2)s-
0.88 t,J=6.8 Hz 3H -CHs
© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b154281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

13C NMR Spectroscopic Data

Chemical Shift (8) ppm

Assignment

200.5 C=0 (Ketone)

137.0 Aromatic C (quaternary, attached to C=0)
132.8 Aromatic CH (para)
128.5 Aromatic CH (meta)
128.0 Aromatic CH (ortho)
38.6 -CH:- (alpha to C=0)
31.9 -CH:-

29.6 -CHz- (multiple)

29.4 -CH2-

29.3 -CH2-

24.4 -CH:- (beta to C=0)
22.7 CHa-

141 -CHs3

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of Dodecanophenone exhibits characteristic absorption bands corresponding to its

chemical structure.
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Wavenumber (cm~?) Intensity Assignment

3060 Weak Aromatic C-H Stretch
2920, 2850 Strong Aliphatic C-H Stretch
1685 Strong C=0 Stretch (Aryl Ketone)
1595, 1580, 1450 Medium Aromatic C=C Bending
1470 Medium Aliphatic C-H Bending

Aromatic C-H Out-of-Plane
750, 690 Strong ) )
Bending (Monosubstituted)

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of Dodecanophenone results in fragmentation
of the molecule, providing valuable information for structural elucidation. The mass spectrum is
characterized by a molecular ion peak and several key fragment ions.

miz Relative Intensity (%) Assighment
260 15 [M]* (Molecular lon)
[CeHsCOCHs]* (McLafferty
120 100
Rearrangement)
105 85 [CeHsCO]* (Benzoyl Cation)
77 40 [CeHs]* (Phenyl Cation)

Experimental Protocols
NMR Spectroscopy

Sample Preparation: A 5-25 mg sample of Dodecanophenone is dissolved in approximately
0.6-0.7 mL of deuterated chloroform (CDCIs) or carbon tetrachloride (CCls) in a standard 5 mm
NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard
for chemical shift referencing (6 = 0.00 ppm).

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b154281?utm_src=pdf-body
https://www.benchchem.com/product/b154281?utm_src=pdf-body
https://dev.spectrabase.com/spectrum/8SviMqc1OXa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

IH NMR Acquisition: The *H NMR spectrum is typically acquired on a 300 or 500 MHz
spectrometer. Standard acquisition parameters include a 30-90° pulse angle, an acquisition
time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are
sufficient to obtain a good signal-to-noise ratio.

13C NMR Acquisition: The 33C NMR spectrum is acquired on the same instrument. Due to the
low natural abundance of the 13C isotope, a larger number of scans (typically several hundred
to thousands) and a higher sample concentration may be required. Proton decoupling is
employed to simplify the spectrum and improve sensitivity.

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film): A small amount of solid Dodecanophenone is dissolved
in a volatile solvent such as methylene chloride or acetone. A drop of this solution is placed on
a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin
film of the compound on the plate.[2]

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean, empty sample holder is first recorded. The
salt plate with the sample film is then placed in the sample holder, and the sample spectrum is
acquired. The instrument typically scans over the range of 4000 to 400 cm~1.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the solid Dodecanophenone sample is introduced into
the mass spectrometer, typically via a direct insertion probe. The sample is then heated to
achieve sufficient vapor pressure for analysis.

lonization and Analysis: The gaseous sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV), causing ionization and fragmentation.[3] The resulting
positively charged ions are accelerated and separated based on their mass-to-charge (m/z)
ratio by a mass analyzer. The detector records the abundance of each ion, generating the
mass spectrum.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of

Dodecanophenone.
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Caption: Workflow for the spectroscopic analysis of Dodecanophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Dodecanophenone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154281#spectroscopic-data-of-dodecanophenone-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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